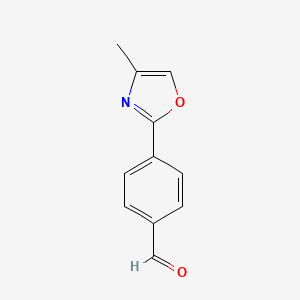
4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is an organic compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde typically involves the formation of the oxazole ring followed by the introduction of the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-aminophenol with formic acid can yield the oxazole ring, which is then further reacted with benzaldehyde to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction efficiency and selectivity. The use of continuous flow reactors and automated systems can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(4-Methyl-1,3-oxazol-2-yl)benzoic acid.
Reduction: 4-(4-Methyl-1,3-oxazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another oxazole derivative with antimicrobial and enzyme inhibitory properties.
Benzoxazole derivatives: Compounds with similar heterocyclic structures but different substituents, exhibiting diverse biological activities.
Uniqueness
4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 |
Clé InChI |
FDVKBTGQMZXKSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13234563.png)
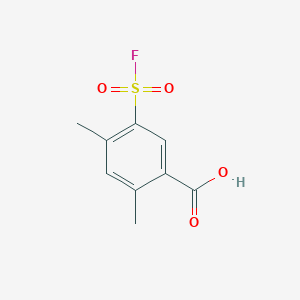

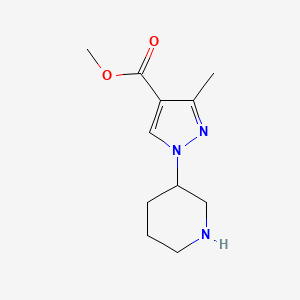
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
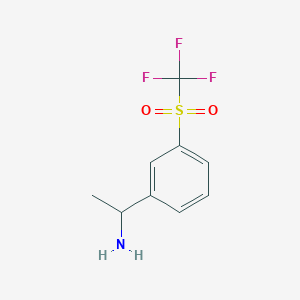

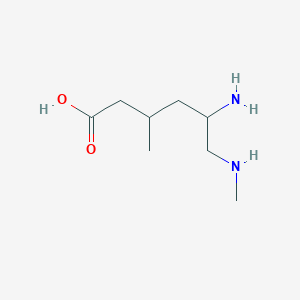
amine](/img/structure/B13234631.png)
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
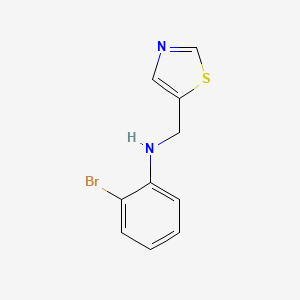
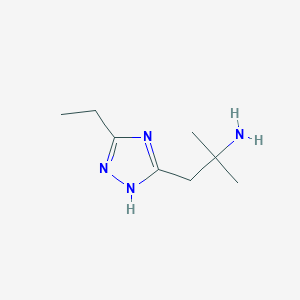

![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)
